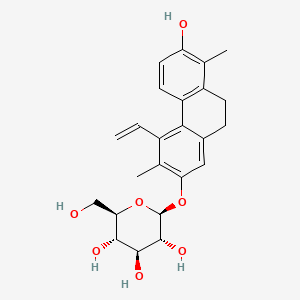
Juncusol 7-O-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Juncusol 7-O-glucoside: is a naturally occurring phenanthrene glucoside found in the Juncus genus, particularly in species like Juncus effusus. This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Juncusol 7-O-glucoside can be synthesized through enzymatic glycosylation. Enzymatic synthesis involves the use of glucosyltransferases to attach glucose to the aglycone, juncusol. This method is preferred due to its specificity and efficiency .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from Juncus plants. The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Juncusol 7-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms .
Wissenschaftliche Forschungsanwendungen
Juncusol 7-O-glucoside has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Juncusol 7-O-glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-inflammatory Activity: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Apigenin 7-O-glucoside: Found in various plants, known for its antioxidant and anti-inflammatory properties.
Quercetin 7-O-glucoside: A flavonoid glucoside with significant antioxidant and anticancer activities.
Kaempferol 7-O-glucoside: Known for its anti-inflammatory and anticancer properties.
Uniqueness: Juncusol 7-O-glucoside is unique due to its phenanthrene structure, which is less common compared to the flavonoid structures of similar compounds. This structural difference contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C24H28O7 |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(4-ethenyl-7-hydroxy-3,8-dimethyl-9,10-dihydrophenanthren-2-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H28O7/c1-4-14-12(3)18(30-24-23(29)22(28)21(27)19(10-25)31-24)9-13-5-6-15-11(2)17(26)8-7-16(15)20(13)14/h4,7-9,19,21-29H,1,5-6,10H2,2-3H3/t19-,21-,22+,23-,24-/m1/s1 |
InChI-Schlüssel |
XAUAJRQBVZTDBK-PFKOEMKTSA-N |
Isomerische SMILES |
CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Kanonische SMILES |
CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)OC4C(C(C(C(O4)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


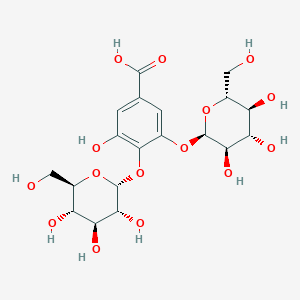

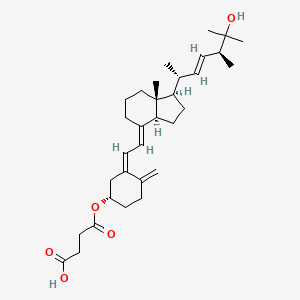
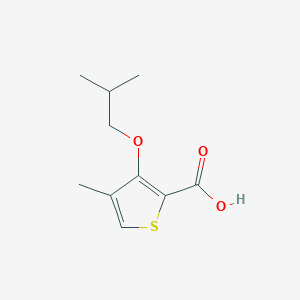
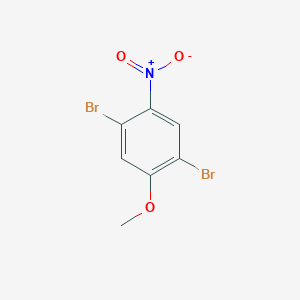
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
![Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate](/img/structure/B13432886.png)
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)


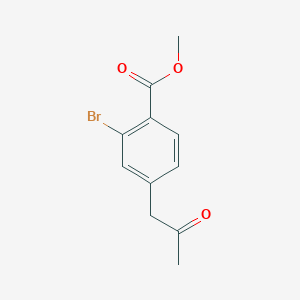

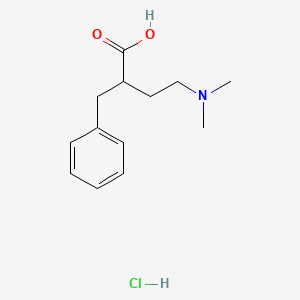
![Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
